molecular formula C15H20N2O2 B8112634 tert-butyl (1-(1H-indol-5-yl)ethyl)carbamate

tert-butyl (1-(1H-indol-5-yl)ethyl)carbamate

Cat. No.: B8112634
M. Wt: 260.33 g/mol
InChI Key: ZQUOZFURPYJOBQ-UHFFFAOYSA-N
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Description

Tert-butyl (1-(1H-indol-5-yl)ethyl)carbamate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. The indole moiety is a common structural motif in many natural products and pharmaceuticals, making it a valuable target for synthetic chemists .

Preparation Methods

The synthesis of tert-butyl (1-(1H-indol-5-yl)ethyl)carbamate typically involves the reaction of an indole derivative with tert-butyl carbamate. One common method involves the use of tert-butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate as a starting material. The reaction mixture is stirred at room temperature for 16 hours and then purified by silica gel chromatography to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Tert-butyl (1-(1H-indol-5-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Tert-butyl (1-(1H-indol-5-yl)ethyl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl (1-(1H-indol-5-yl)ethyl)carbamate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Tert-butyl (1-(1H-indol-5-yl)ethyl)carbamate can be compared with other indole derivatives, such as:

  • Tert-butyl (2-(5-chloro-1H-indol-3-yl)ethyl)carbamate
  • Tert-butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate

These compounds share similar structural features but differ in their substituents on the indole ring. The presence of different substituents can significantly impact their chemical reactivity and biological activity .

Properties

IUPAC Name

tert-butyl N-[1-(1H-indol-5-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-10(17-14(18)19-15(2,3)4)11-5-6-13-12(9-11)7-8-16-13/h5-10,16H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUOZFURPYJOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)NC=C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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